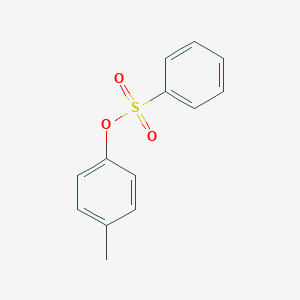
Benzenesulfonic acid, p-tolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, p-tolyl ester is a chemical compound with the molecular formula C14H14O3S. It is commonly known as p-toluenesulfonic acid ester and is used in various scientific research applications. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, p-tolyl ester depends on the specific reaction in which it is used. As a catalyst, it works by lowering the activation energy of the reaction, thereby increasing the rate of the reaction. As a protecting group, it works by temporarily blocking the functional group of the molecule and preventing unwanted reactions from occurring.
Biochemical and Physiological Effects:
Benzenesulfonic acid, p-tolyl ester has no known biochemical or physiological effects as it is not used in drug formulations or as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzenesulfonic acid, p-tolyl ester in lab experiments include its high solubility in polar solvents, its ability to act as a catalyst in various organic synthesis reactions, and its use as a protecting group for alcohols and amines. However, its limitations include its potential toxicity and the need for careful handling due to its corrosive nature.
Direcciones Futuras
For benzenesulfonic acid, p-tolyl ester include its use in the synthesis of new pharmaceuticals, agrochemicals, and fragrances. Additionally, research can be conducted to explore its potential use as a catalyst in other organic synthesis reactions and its potential as a protecting group for other functional groups. Further studies can also be conducted to investigate the toxicity of this compound and to develop safer handling procedures.
Conclusion:
In conclusion, benzenesulfonic acid, p-tolyl ester is a versatile compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. As a catalyst and protecting group, it has proven to be useful in organic synthesis reactions and has potential for further research in the field of chemistry.
Métodos De Síntesis
Benzenesulfonic acid, p-tolyl ester is synthesized through the esterification process of p-toluenesulfonic acid with methanol or ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, p-tolyl ester is used in various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and acylation. It is also used as a protecting group for alcohols and amines in organic synthesis. Additionally, it is used as a reagent in the synthesis of various compounds including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
5398-09-4 |
|---|---|
Nombre del producto |
Benzenesulfonic acid, p-tolyl ester |
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
(4-methylphenyl) benzenesulfonate |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-12(10-8-11)16-17(14,15)13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
RQYYUHGXOAMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Otros números CAS |
5398-09-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
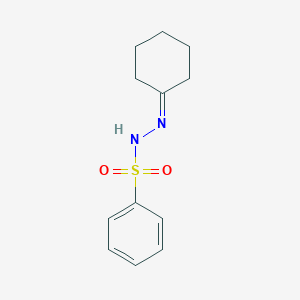
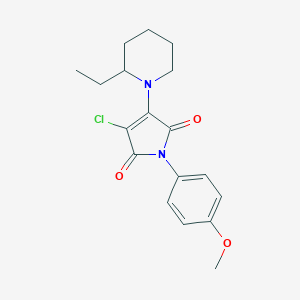
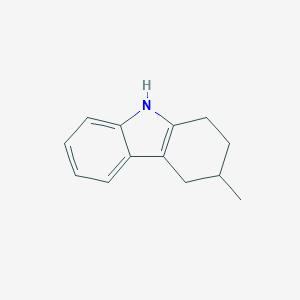
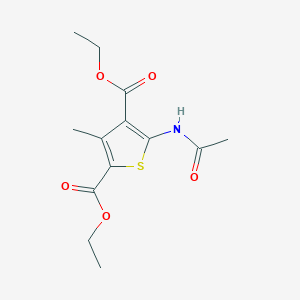
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)

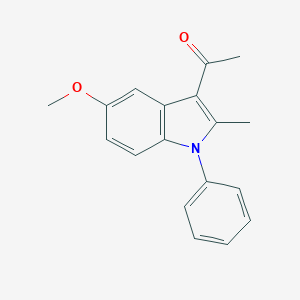

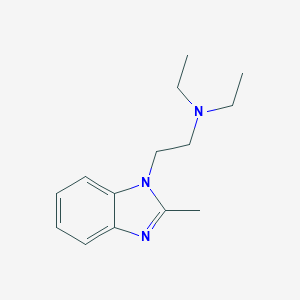
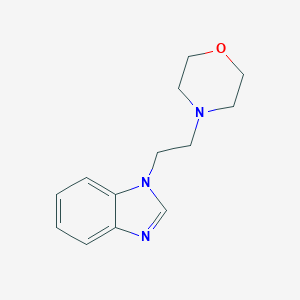
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)